笼式 D-赤藓糖鞘氨醇-1-磷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

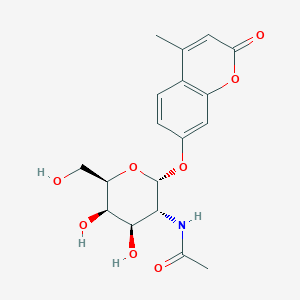

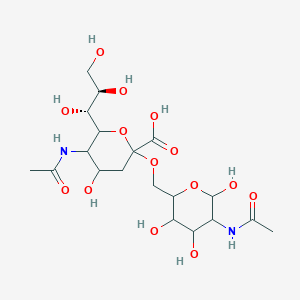

The chemical synthesis of D-erythro-Sphingosine-1-phosphate and its derivatives involves several key steps, including the efficient three-step chemical synthesis from D-ribo-phytosphingosine, utilizing standard phosphoramidite methodology and modifications in reagents and reaction conditions to achieve the desired product (Li, Wilson, & Schroepfer, 1999). Moreover, the synthesis of a photolyzable sphingosine 1-phosphate derivative (caged SPP) highlights the development of compounds that can be activated by light to stimulate cellular functions (Qiao, Kozikowski, Olivera, & Spiegel, 1998).

Molecular Structure Analysis

The structural elucidation of these compounds, including the identification of a cyclic carbamate derivative during the synthesis process, is achieved through mass spectrometry and both 1D and 2D nuclear magnetic resonance spectroscopy, demonstrating the complexity and precision required in the synthesis and analysis of S1P derivatives (Li, Wilson, & Schroepfer, 1999).

Chemical Reactions and Properties

Caged S1P derivatives undergo photolytic reactions to release active S1P, a process that has been demonstrated to stimulate DNA synthesis upon illumination in caged SPP-loaded cells, indicating the potential of these derivatives in controlling cellular functions through light activation (Qiao, Kozikowski, Olivera, & Spiegel, 1998).

Physical Properties Analysis

The physical properties, including solubility, stability, and photolytic sensitivity, of caged S1P derivatives are crucial for their application in biological studies. These properties are tailored through the chemical synthesis process to ensure that the compounds are biologically active and responsive to light stimulation.

Chemical Properties Analysis

The chemical properties of S1P derivatives, such as reactivity, photolysis rate, and the efficiency of S1P release, are key factors in their use as tools for studying S1P signaling pathways. The ability to control the release of S1P through light allows researchers to dissect the temporal and spatial aspects of S1P-mediated signaling with high precision.

References

- Li, S., Wilson, W. K., & Schroepfer, G. (1999). Chemical synthesis of D-ribo-phytosphingosine-1-phosphate, a potential modulator of cellular processes. Journal of Lipid Research, 40(1), 117-125. Link to source.

- Qiao, L., Kozikowski, A., Olivera, A., & Spiegel, S. (1998). Synthesis and evaluation of a photolyzable derivative of sphingosine 1-phosphate--caged SPP. Bioorganic & Medicinal Chemistry Letters, 8(7), 711-714. Link to source.

科学研究应用

笼式 D-赤藓糖鞘氨醇-1-磷酸参与细胞过程调节,正如 Li 等人(1999 年)所描述的,他们描述了从 D-核糖植物鞘氨醇中化学合成 D-核糖植物鞘氨醇-1-磷酸,一种潜在的细胞过程调节剂(Li、Wilson 和 Schroepfer,1999 年)。

Boumendjel 和 Miller(1994 年)概述了从市售的 D-赤藓糖鞘氨醇开始合成 D-赤藓糖鞘氨醇-1-磷酸(Boumendjel 和 Miller,1994 年)。

Meyer zu Heringdorf 等人(2003 年)的一项研究表明,细胞内的笼式 D-赤藓糖鞘氨醇-1-磷酸可以在不依赖于 S1P-GPCR 的情况下在完整细胞中动员 Ca2+,为其作为细胞内信使的作用提供了证据(Meyer zu Heringdorf 等人,2003 年)。

Wang 等人(1999 年)发现,笼式 D-赤藓糖鞘氨醇-1-磷酸抑制了人类乳腺癌细胞的趋化运动,表明其在癌症研究中的潜力(Wang 等人,1999 年)。

Saba 等人(1997 年)克隆了与笼式 D-赤藓糖鞘氨醇-1-磷酸降解相关的酿酒酵母的 BST1 基因,表明其在了解鞘脂信号传导和代谢中的重要性(Saba 等人,1997 年)。

Liu 等人(2000 年)研究了新型哺乳动物鞘氨醇激酶 2 亚型的克隆和功能表征,突出了笼式 D-赤藓糖鞘氨醇-1-磷酸在细胞信号传导和功能中的重要性(Liu 等人,2000 年)。

Upadhyaya 等人(2012 年)发现,笼式 D-赤藓糖鞘氨醇-1-磷酸的降解产物反式-2-十六烯醛形成 DNA 加合物,表明潜在的诱变后果(Upadhyaya 等人,2012 年)。

属性

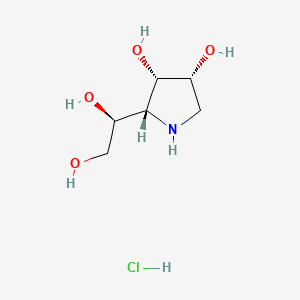

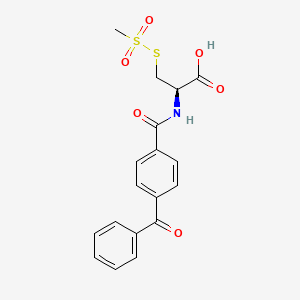

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] bis[1-(2-nitrophenyl)ethyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N3O9P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-25-34(38)31(35)26-44-47(43,45-27(2)29-21-17-19-23-32(29)36(39)40)46-28(3)30-22-18-20-24-33(30)37(41)42/h16-25,27-28,31,34,38H,4-15,26,35H2,1-3H3/b25-16+/t27?,28?,31-,34+,47?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOWUMVOVFOKDL-CORYLZCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-])N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caged D-erythro-Sphingosine-1-phosphate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)